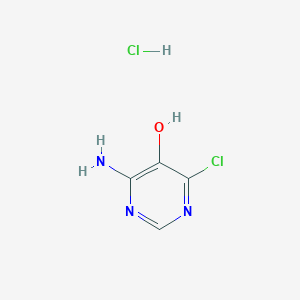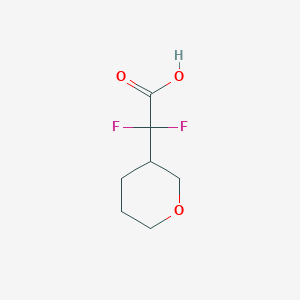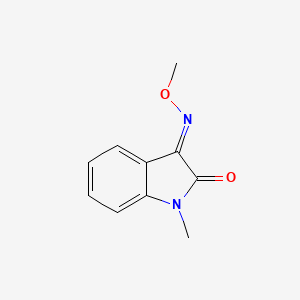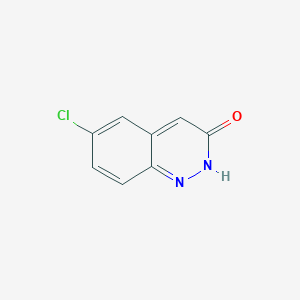
4-Chloro-2-(cyclopropylmethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-2-(cyclopropylméthoxy)pyridine est un composé chimique de formule moléculaire C9H10ClNO. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un atome de chlore en position quatre et d'un groupe cyclopropylméthoxy en position deux sur le cycle pyridinique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 4-Chloro-2-(cyclopropylméthoxy)pyridine peut être réalisée selon plusieurs méthodes. Une approche courante implique la réaction de la 4-chloropyridine avec le cyclopropylméthanol en présence d'une base telle que l'hydrure de sodium ou le carbonate de potassium. La réaction se produit généralement sous reflux dans un solvant aprotique comme le diméthylformamide ou le tétrahydrofurane.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la distillation ou la cristallisation pour obtenir de la 4-Chloro-2-(cyclopropylméthoxy)pyridine de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions : La 4-Chloro-2-(cyclopropylméthoxy)pyridine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore en position quatre peut être remplacé par des nucléophiles tels que les amines, les thiols ou les alcoolates.
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants en utilisant des agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : La réduction du cycle pyridinique peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactifs et conditions courants :
Substitution nucléophile : Réactifs tels que l'azoture de sodium, le thiolate de potassium ou l'alcoolate de sodium dans des solvants comme le diméthylsulfoxyde ou l'acétonitrile.
Oxydation : Peroxyde d'hydrogène ou acide m-chloroperbenzoïque dans des solvants comme le dichlorométhane ou l'acétonitrile.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans des solvants comme le tétrahydrofurane ou l'éthanol.
Produits majeurs :
Substitution nucléophile : Formation de pyridines substituées.
Oxydation : Formation de N-oxydes de pyridine.
Réduction : Formation de dérivés de pyridine réduits.
4. Applications de la recherche scientifique
La 4-Chloro-2-(cyclopropylméthoxy)pyridine présente plusieurs applications de recherche scientifique :
Chimie médicinale : Elle sert de brique de base pour la synthèse de composés pharmaceutiques, en particulier ceux qui ciblent les maladies neurologiques et inflammatoires.
Synthèse organique : Le composé est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes, notamment les produits agrochimiques et les colorants.
Études biologiques : Il est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs en raison de sa similitude structurale avec les dérivés de pyridine biologiquement actifs.
Applications industrielles : Le composé est utilisé dans la production de produits chimiques et de matériaux spéciaux ayant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Chloro-2-(cyclopropylméthoxy)pyridine dépend de son application spécifique. En chimie médicinale, elle peut agir comme un inhibiteur ou un modulateur d'enzymes ou de récepteurs spécifiques. Les groupes chlore et cyclopropylméthoxy contribuent à son affinité de liaison et à sa sélectivité envers les cibles moléculaires. Le composé peut interagir avec les sites actifs des enzymes ou des récepteurs, modifiant ainsi leur activité et conduisant à des effets thérapeutiques.
Composés similaires :
2-Chloro-4-(cyclopropylméthoxy)pyridine : Structure similaire mais avec un schéma de substitution différent.
4-Chloro-2-méthoxypyridine : Manque le groupe cyclopropyle, affectant sa réactivité et ses applications.
4-Chloro-2-(cyclopropylméthoxy)benzène : Groupes fonctionnels similaires mais cycle aromatique différent, conduisant à des propriétés chimiques différentes.
Unicité : La 4-Chloro-2-(cyclopropylméthoxy)pyridine est unique en raison du positionnement spécifique des groupes chlore et cyclopropylméthoxy sur le cycle pyridinique. Cette structure unique confère une réactivité chimique et une activité biologique distinctes, ce qui la rend précieuse dans diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
4-Chloro-2-(cyclopropylmethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chlorine and cyclopropylmethoxy groups contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloro-4-(cyclopropylmethoxy)pyridine: Similar structure but with different substitution pattern.
4-Chloro-2-methoxypyridine: Lacks the cyclopropyl group, affecting its reactivity and applications.
4-Chloro-2-(cyclopropylmethoxy)benzene: Similar functional groups but different aromatic ring, leading to different chemical properties.
Uniqueness: 4-Chloro-2-(cyclopropylmethoxy)pyridine is unique due to the specific positioning of the chlorine and cyclopropylmethoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
1346707-02-5 |
|---|---|
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
4-chloro-2-(cyclopropylmethoxy)pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
DBWGZSHFKDGSMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/structure/B11908790.png)
![[1]Benzopyrano[3,2-c]pyrazol-9(1H)-one](/img/structure/B11908792.png)



![1-(1-Oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanone](/img/structure/B11908809.png)


